4-Fluoro-2-(trifluoromethoxy)benzoyl chloride
Overview
Description
“4-Fluoro-2-(trifluoromethoxy)benzoyl chloride” is a chemical compound with the CAS Registry Number: 1323966-38-6 . It is an organic building block .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula FC6H3(CF3)COCl . The structure includes a benzene ring with fluorine and trifluoromethoxy groups attached, as well as a benzoyl chloride group .Physical and Chemical Properties Analysis
“this compound” is a clear, colorless liquid . It has a density of 1.495 g/mL at 25 °C (lit.) . The boiling point is 157 °C (lit.) .Scientific Research Applications
Synthesis of Quinazolinones
4-Fluoro-2-(trifluoromethoxy)benzoyl chloride plays a role in the synthesis of 4(3H)-quinazolinones. This synthesis involves cyclocondensation with 2-amino-N-heterocycles and has been demonstrated to yield moderate results with various combinations of benzoyl chlorides and 2-amino-N-heterocycles. Notably, some tetrafluoro quinazolinones synthesized through this method have shown moderate activity against tumor cell lines (Deetz et al., 2001).
Nanoscale Architecture of Hybrid Composites
Another application of this compound is in the development of fluoroolefin functionalized silsesquioxanes. These are synthesized through condensation with octa(aminophenyl)silsesquioxane, leading to new hybrid polymers with potential in various nanocomposite applications, including low loss photonics (Suresh et al., 2004).
Synthesis of Benzophenone Derivatives
In the field of organic synthesis, this compound is used for the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone. This involves a one-pot, highly selective process suitable for industrial scale-up, highlighting its importance in the manufacturing of complex organic compounds (Karrer et al., 2000).
Benzoylation Reactions of Diels-Alder Polyphenylenes
In polymer chemistry, this compound is used in post-polymerization reactions of Diels-Alder polyphenylene. It facilitates Friedel-Crafts acylation, leading to polymers with increased hydrophobicity, demonstrating its utility in modifying polymer properties (Fujimoto et al., 2018).
Mechanism of Action
The mechanism of action for “4-Fluoro-2-(trifluoromethoxy)benzoyl chloride” is not specified in the sources I have access to. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which may not be applicable for this compound if it is not used in a biological context .
Safety and Hazards
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-7(14)5-2-1-4(10)3-6(5)15-8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPKOVZLHNOHEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255009 | |
Record name | 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-38-6 | |
Record name | 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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